molecular formula C21H27NO3 B6481883 methyl 3-(3,5-dimethyladamantane-1-amido)benzoate CAS No. 519046-15-2

methyl 3-(3,5-dimethyladamantane-1-amido)benzoate

Cat. No.: B6481883
CAS No.: 519046-15-2
M. Wt: 341.4 g/mol
InChI Key: IEDRHXZFGCQDBS-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dimethyladamantane-1-amido)benzoate is a high-purity synthetic organic compound offered for research and development purposes. This molecule is of significant interest in medicinal chemistry and neuroscience, primarily as a derivative of 1-amino-3,5-dimethyladamantane, the core structure of the NMDA receptor antagonist memantine . Memantine is a well-characterized pharmaceutical agent used in the management of Alzheimer's disease, functioning as an uncompetitive, moderate-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor . The structure of this compound combines this pharmacologically active adamantane amine moiety with a methyl benzoate group through an amide linkage. This design makes it a valuable chemical intermediate for investigating structure-activity relationships (SAR), developing novel NMDA receptor modulators, and synthesizing more complex molecules with potential neuroactive properties. Its applications extend to serving as a key building block in organic synthesis and materials science. Researchers can utilize this compound to develop new chemical entities for probing neurological pathways or creating advanced materials. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 3-[(3,5-dimethyladamantane-1-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-19-8-14-9-20(2,11-19)13-21(10-14,12-19)18(24)22-16-6-4-5-15(7-16)17(23)25-3/h4-7,14H,8-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDRHXZFGCQDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC=CC(=C4)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1,3-Dimethyladamantane

The adamantane backbone is functionalized via bromination to produce 1-bromo-3,5-dimethyladamantane, a critical intermediate. As described in U.S. Patent US20110306796A1, bromination is conducted using liquid bromine under reflux conditions. This exothermic reaction requires careful temperature control to mitigate hazards, particularly at industrial scales. The patent reports a streamlined process that reduces reaction time while maintaining high yields (≥85%) and purity (>98%).

Ritter Reaction for Amination

The brominated intermediate undergoes a Ritter reaction with acetonitrile in the presence of concentrated sulfuric acid, forming N-acetamido-3,5-dimethyladamantane. Subsequent hydrolysis under alkaline conditions (e.g., KOH in butanol) yields 1-amino-3,5-dimethyladamantane hydrochloride. Chinese Patent CN103288650A optimizes this step by employing propyl carbinol and NaOH, achieving a 58–64% yield after recrystallization.

Key Reaction Conditions:

StepReagents/ConditionsYieldSource
BrominationBr₂, reflux85%
Ritter ReactionCH₃CN, H₂SO₄, 0–5°C90%
HydrolysisKOH, butanol, 130°C, 13h64%

Preparation of Methyl 3-Carboxybenzoate

Esterification of 3-Carboxybenzoic Acid

The benzoate moiety is synthesized via esterification of 3-carboxybenzoic acid. A method analogous to Ambeed’s protocol for methyl 3,4,5-tris(benzyloxy)benzoate involves refluxing the acid in methanol with catalytic sulfuric acid. This achieves near-quantitative conversion (>95%) to the methyl ester.

Alternative Protection Strategies

For substrates requiring orthogonal protection, benzyl groups are introduced using K₂CO₃ and benzyl bromide in DMF, as demonstrated in a large-scale synthesis of protected gallate esters. However, this step is unnecessary for the target compound, as the ester group remains intact during subsequent reactions.

Amide Bond Formation

Coupling with 1-Amino-3,5-Dimethyladamantane

The adamantane amine is reacted with the activated benzoate ester under inert conditions. A representative method from Ambeed’s hydrazine hydrate-mediated reactions employs polar aprotic solvents (e.g., THF/MeOH) at elevated temperatures (70°C) to drive the reaction to completion. Yields for similar amidation reactions range from 75–93%, depending on purification techniques.

Optimization Challenges:

  • Solvent Selection : DMF and THF are preferred for solubility but require rigorous drying to prevent hydrolysis.

  • Stoichiometry : A 1.2:1 molar ratio of acid chloride to amine minimizes unreacted starting material.

  • Purification : Recrystallization from ethyl acetate/ethanol mixtures enhances purity (>99%).

Alternative Synthetic Routes

One-Pot Bromination-Amidation

A hypothetical one-pot method, inspired by CN103288650A’s “one kettle” approach, could combine bromination, Ritter reaction, and amidation. However, this risks side reactions due to incompatible conditions (e.g., acidic vs. basic media).

Scalability and Industrial Considerations

Hazard Mitigation

The exothermic nature of bromination necessitates jacketed reactors with precise cooling systems. Additionally, bromine’s corrosivity requires glass-lined or Hastelloy equipment.

Cost Efficiency

Bulk sourcing of 1,3-dimethyladamantane and optimizing catalyst recycling (e.g., recovering H₂SO₄ from the Ritter reaction) reduce production costs.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : The adamantane moiety exhibits characteristic singlet resonances at δ 1.08–2.15 ppm, while the benzoate aromatic protons appear as a triplet at δ 7.24–7.50 ppm.

  • MS (ESI) : Molecular ion peaks at m/z 180.1 [M+H]⁺ for the adamantane amine and m/z 463.1536 [M+Na]⁺ for the benzoate intermediate align with calculated values.

Purity Assessment

HPLC analysis with a C18 column and UV detection (λ = 254 nm) confirms ≥99% purity for the final product when using gradient elution (acetonitrile/water) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Containing Analogues

N-(3,5-Dimethyladamantan-1-yl)formamide (Memantine Related Compound E)
  • Structure : Shares the 3,5-dimethyladamantane backbone but replaces the benzoate-amide group with a formamide moiety.
  • Synthesis: Derived from formylation of 3,5-dimethyladamantan-1-amine, contrasting with the target compound’s coupling of adamantane-1-carboxylic acid to methyl 3-aminobenzoate.
  • Properties: Higher polarity due to the formamide group (logP ~2.1 vs. ~3.5 for the target compound, estimated). Lower molecular weight (C₁₃H₂₁NO, 207.31 g/mol) compared to the target (C₂₀H₂₅NO₃, 327.42 g/mol).
  • Applications : Used as a reference standard in pharmaceutical quality control, lacking the esterase-sensitive benzoate group found in the target compound .

Benzoate Esters with Heterocyclic Cores

Methyl 3-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]benzoate ()
  • Structure: Substitutes the adamantane-amide group with a triazine ring bearing phenoxy substituents.
  • Synthesis: Synthesized via stepwise nucleophilic substitution on 2,4,6-trichlorotriazine using phenol derivatives and methyl 3-aminobenzoate. Requires low temperatures (-35°C) and DIPEA as a base .
  • Properties :
    • Melting Point : 68–70°C (for 8f in ) vs. expected higher m.p. for the adamantane-containing target due to rigidity.
    • Polarity : Rf = 0.56 (hexane/EtOAc, 2:1) indicates moderate polarity, comparable to the target compound.
    • Stability : Triazine cores are prone to hydrolysis under acidic/basic conditions, unlike the hydrolytically stable adamantane group.

Benzamide Derivatives with Hydrophilic Substituents

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structure : Replaces the adamantane and ester groups with a hydroxy-tert-butyl moiety.
  • Synthesis: Prepared via condensation of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.
  • Properties :
    • Solubility : Enhanced water solubility due to the hydroxyl group (logP ~1.8 vs. ~3.5 for the target).
    • Reactivity : N,O-bidentate directing group enables metal-catalyzed C–H functionalization, a feature absent in the target compound .
  • Applications : Used in catalytic reactions rather than therapeutic contexts.

Structural and Functional Analysis

Table 1: Key Comparative Data

Compound Core Structure Molecular Weight (g/mol) logP (Est.) Key Functional Groups Stability Applications
Target Compound Adamantane-benzoate 327.42 ~3.5 Amide, Benzoate Ester High (adamantane core) Drug delivery, CNS agents
N-(3,5-Dimethyladamantan-1-yl)formamide Adamantane-formamide 207.31 ~2.1 Formamide Moderate Pharma reference standard
Methyl 3-[(4,6-diphenoxy-triazinyl)amino]benzoate Triazine-benzoate 427.43 ~2.8 Triazine, Phenoxy, Benzoate Low (acid-sensitive) Herbicides, polymers
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 207.27 ~1.8 Benzamide, Hydroxyl High Catalysis, metal ligands

Research Implications

  • Adamantane vs. Triazine Cores : The adamantane group in the target compound enhances metabolic stability compared to triazine derivatives, making it more suitable for prolonged biological activity .
  • Ester vs. Amide Functionality : The benzoate ester in the target compound offers a tunable site for prodrug strategies, whereas formamide or benzamide derivatives lack this versatility .
  • Synthetic Complexity: The target compound’s synthesis likely requires coupling adamantane-1-carboxylic acid to methyl 3-aminobenzoate, contrasting with the multistep triazine functionalization in and .

Biological Activity

Methyl 3-(3,5-dimethyladamantane-1-amido)benzoate is a compound derived from the adamantane family, which is known for its unique structural properties and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a methyl ester group attached to a benzoic acid derivative, with an amide linkage to a 3,5-dimethyladamantane moiety. The synthesis typically involves the following steps:

  • Formation of the Adamantane Amine : The 3,5-dimethyladamantane is first converted into its amine form.
  • Amidation Reaction : This amine is then reacted with methyl 3-bromobenzoate or a similar benzoic acid derivative under basic conditions to form the desired amide.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of adamantane derivatives, including this compound. Research indicates that compounds in this category exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death. For instance, in neuroblastoma and glioblastoma cell lines, it has been shown to lower the LC50 values significantly compared to standard treatments .
Cell LineLC50 (nM)Mechanism of Action
Neuroblastoma18.9Induces apoptosis via G2/M arrest
Glioblastoma200Disruption of nuclear integrity

Antiviral Activity

In addition to its anticancer effects, this compound has shown promise in antiviral applications. Similar compounds have been investigated for their ability to inhibit viral replication by interfering with viral entry or assembly.

  • Case Study : A study demonstrated that adamantane derivatives could inhibit the replication of certain viruses by targeting viral proteins essential for their life cycle .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Hydrophobicity : The adamantane core contributes to increased hydrophobicity, enhancing cellular uptake and bioavailability.
  • Functional Groups : The presence of the amide and ester groups plays a critical role in modulating interactions with biological targets.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare methyl 3-(3,5-dimethyladamantane-1-amido)benzoate?

Answer:
The synthesis typically involves coupling 3,5-dimethyladamantane-1-carboxylic acid with methyl 3-aminobenzoate. Key steps include:

  • Carboxylic acid activation : Use coupling agents like HATU or EDCl with DMAP to form the reactive intermediate (e.g., describes amide synthesis via activation, achieving 83% yield under optimized conditions) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred to stabilize intermediates and enhance reaction efficiency (analogous to triazine-based syntheses in ) .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures isolates the product .

Advanced: How can reaction conditions be optimized to improve the amidation yield for this compound?

Answer:
Optimization requires systematic variation of parameters:

  • Temperature : Elevated temperatures (40–60°C) accelerate coupling but may increase side reactions. Kinetic studies (e.g., via TLC monitoring) help identify ideal ranges .
  • Catalyst loading : Adjusting DMAP or HOBt concentrations (0.1–1.0 equiv.) can reduce steric hindrance from the adamantane moiety .
  • Solvent polarity : Lower-polarity solvents (e.g., THF) may improve selectivity for bulky substrates, as seen in adamantane derivative syntheses .

Basic: Which spectroscopic techniques are essential for characterizing this compound’s structure?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and adamantane methyl groups (δ 1.2–1.8 ppm). and highlight NMR’s role in confirming regiochemistry .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • High-resolution MS : Validate molecular weight (e.g., ESI+ for [M+H]⁺) .

Advanced: How can contradictory NMR data (e.g., split peaks, unexpected shifts) in adamantane-containing amides be resolved?

Answer:

  • Dynamic effects : Adamantane’s rigid structure may cause slow conformational exchange, leading to split signals. Variable-temperature NMR (e.g., 25–60°C) can coalesce peaks .
  • Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish between diastereomers or byproducts (e.g., ’s adamantane derivatives required advanced spectral deconvolution) .

Basic: What solubility characteristics influence the purification of this compound?

Answer:

  • Organic solvents : High solubility in DCM and chloroform aids extraction; low solubility in hexane facilitates precipitation .
  • Aqueous mixtures : Recrystallization from ethanol/water (7:3 v/v) removes hydrophilic impurities, as demonstrated in benzoate ester purification .

Advanced: What computational approaches predict the pharmacokinetic behavior of this compound?

Answer:

  • QSAR modeling : Correlate adamantane’s logP with membrane permeability (e.g., ’s adamantane derivatives showed enhanced blood-brain barrier penetration) .
  • Molecular docking : Simulate interactions with biological targets (e.g., NMDA receptors) to prioritize in vitro assays .

Basic: How is the stability of this compound assessed under laboratory conditions?

Answer:

  • Accelerated stability studies : Store samples at 4°C, 25°C, and 40°C for 4–12 weeks, monitoring degradation via HPLC .
  • pH stability : Incubate in buffers (pH 3–9) to identify hydrolysis-prone conditions (amide bonds are stable at neutral pH) .

Advanced: How can conflicting biological assay results for this compound be validated?

Answer:

  • Orthogonal assays : Combine enzyme inhibition (e.g., acetylcholinesterase) with cell-based viability assays to confirm specificity .
  • Metabolite screening : Use LC-MS to rule out interference from degradation products (e.g., ’s adamantane analogs required metabolite profiling) .

Basic: What chromatographic methods separate this compound from reaction byproducts?

Answer:

  • Normal-phase silica chromatography : Elute with ethyl acetate/hexane gradients (20–50% EA) to resolve ester and amide byproducts .
  • HPLC : Use C18 columns with acetonitrile/water (70:30) for high-purity isolation .

Advanced: How does the adamantane moiety influence the compound’s supramolecular interactions?

Answer:

  • X-ray crystallography : Reveals adamantane’s role in forming hydrophobic pockets, as seen in structurally similar derivatives .
  • Thermodynamic studies : Isothermal titration calorimetry (ITC) quantifies binding affinity with cyclodextrins or lipid bilayers .

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